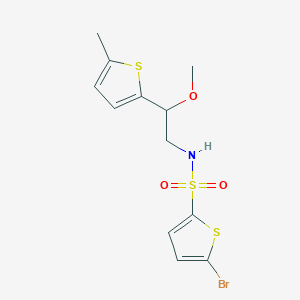

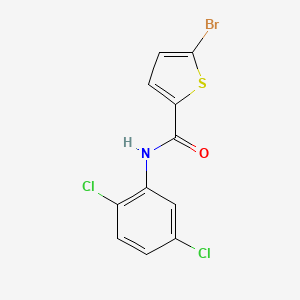

5-溴-N-(2-甲氧基-2-(5-甲基硫代苯-2-基)乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including the mentioned compound, often involves palladium(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. A study by Noreen et al. (2017) detailed a convenient approach for synthesizing these derivatives via reactions of various aryl boronic acids and esters with 5-bromthiophene-2-sulfonamide under mild temperature conditions (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring substituted with various functional groups that significantly affect their properties. Gol'dfarb et al. (1983) discussed the synthesis and properties of 2-methoxy-5-methylthiophenes, highlighting the impact of substituents like bromine on the molecular structure (Gol'dfarb et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving thiophene sulfonamide derivatives are diverse, including their synthesis through Suzuki–Miyaura cross-coupling and reactions that lead to the introduction of bromine or other substituents into the thiophene ring. These reactions are influenced by the electronic effects of different functional groups present on the aromatic ring, as described by Noreen et al. (2017) (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting point, and stability, are closely related to their molecular structure and the nature of substituents. The study by Gol'dfarb et al. (1983) on the synthesis and properties of 2-methoxy-5-methylthiophenes sheds light on how structural modifications affect these properties (Gol'dfarb et al., 1983).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions with other chemical species, are significantly influenced by the sulfonamide group and the thiophene ring's electronic nature. The work of Noreen et al. (2017) provides insights into how different functional groups impact the overall reactivity and chemical behavior of these compounds (Noreen et al., 2017).

科学研究应用

Facile Synthesis and Antimicrobial Agents

一项研究展示了噻吩衍生物的简便合成方法,突出它们作为抗菌剂的潜力。该研究侧重于合成5-(烷基亚)噻吩-2(5H)-酮,显示海洋细菌V. harveyi对生物膜形成的显著减少。这表明这类化合物在控制与生物膜相关的感染中的潜在应用(T. Benneche et al., 2011)。

尿酶抑制和抗菌活性

另一项研究报告了通过Suzuki交叉偶联反应合成噻吩磺酰胺衍生物,评估它们的尿酶抑制和溶血活性。一种化合物表现出显著的尿酶抑制活性,表明这些衍生物在治疗与产尿酶细菌相关的疾病方面具有潜力。此外,这些衍生物的抗菌活性也得到了探讨,表明了更广泛的生物应用领域(Mnaza Noreen et al., 2017)。

光动力疗法应用

对含有新苯磺酰胺基团的席夫碱基取代的锌酞菁衍生物的研究揭示了它们在光动力疗法中的有前景的特性。这些化合物表现出高单线态氧量子产率、良好的荧光特性和适当的光降解量子产率,表明它们有潜力作为癌症治疗的II型光敏剂(M. Pişkin等,2020)。

海洋来源的抗氧化活性

一项研究确定了来自海洋红藻Rhodomela confervoides的溴酚类化合物,展示了比一些阳性对照更强的抗氧化活性。这项研究强调了海洋衍生化合物在开发天然抗氧化剂用于食品保鲜和健康应用方面的潜力(Ke-kai Li et al., 2011)。

CCR4受体拮抗剂

一项HTS(高通量筛选)确定了一种化合物作为CCR4受体拮抗剂的命中物,从而发现了有效且生物利用度高的CCR4受体拮抗剂。这一发现可能对开发针对与CCR4相关疾病的治疗药物具有影响(N. Kindon et al., 2017)。

属性

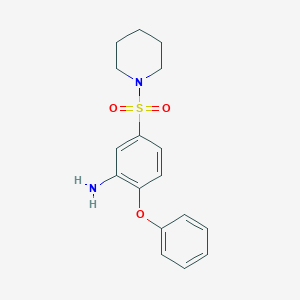

IUPAC Name |

5-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S3/c1-8-3-4-10(18-8)9(17-2)7-14-20(15,16)12-6-5-11(13)19-12/h3-6,9,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJWKJIQITUXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)